2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol
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Overview
Description
2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is a chemical compound used as a pharmaceutical intermediate . It is also used to predict the NMR spectrum . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is C8H5F5O . The InChI code for the compound is 1S/C8H5F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2,14H,3H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.12 . It is solid in physical form . The storage temperature is ambient .Scientific Research Applications
Synthesis and Functionalization Techniques
2-Benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt, is utilized to convert alcohols into benzyl ethers upon warming, demonstrating the utility of specific benzyl alcohols in facilitating benzylation reactions with good to excellent yield (Poon & Dudley, 2006). Similarly, the combination of secondary benzyl alcohol and metal triflate catalyzes secondary benzylation across various nucleophiles, indicating the versatility of benzyl alcohols in the presence of metal triflates for alkylation purposes (Noji et al., 2003).
Metal-Catalyzed Reactions
Metal triflate-catalyzed cationic benzylation and allylation of 1,3-dicarbonyl compounds using 1-phenylethyl cations generated from substituted 1-phenylethanols showcases the catalytic prowess of metal triflates in facilitating high-yield benzylated products (Noji et al., 2007). This highlights a method for incorporating benzyl groups into sensitive molecular frameworks efficiently.
Fluorination Techniques
Recent advancements in the trifluoromethylation of alkenes and alkynes using an inorganic electride as a radical generator underscore the importance of the trifluoromethyl group in altering organic molecule properties. This method is significant for its simplicity, efficiency, and environmental benignity, marking a step forward in hydrotrifluoromethylation techniques (Choi et al., 2014).
Catalyst Development and Application
The development of a copper metallaphotoredox-mediated direct deoxytrifluoromethylation, activating alcohol substrates in situ for C(sp3)-CF3 bond formation, represents a breakthrough in the efficient incorporation of high-value fluorine atoms into drug-like molecules. This method emphasizes the pharmaceutical benefits of the trifluoromethyl group in small-molecule drug candidates (Intermaggio et al., 2022).
Environmental and Green Chemistry
The use of polyfluorinated alcohols for haloperoxidation and electrophilic aromatic chlorination without a metal catalyst presents an environmentally friendly approach to catalysis. This showcases the utility of polyfluorinated alcohols in promoting less reactive arene chlorination and represents a new manifestation of template catalysis (Ben-Daniel et al., 2003).
Safety and Hazards
properties
IUPAC Name |
[2,3-difluoro-4-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2,14H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHLVDCBIBCSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
238403-50-4 |
Source
|
Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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